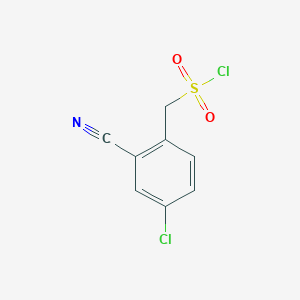![molecular formula C6H13Br2N3 B1459296 [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide CAS No. 1156504-75-4](/img/structure/B1459296.png)
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide
説明
“[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287 . It is a solid .科学的研究の応用
Antihypertensive Potential
The imidazole derivative has been synthesized and evaluated for its antihypertensive potential. In one study, a compound structurally related to [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine showed promising results in reducing blood pressure in rats . This suggests that the dihydrobromide salt could be explored for similar cardiovascular effects.
Antibacterial Applications
Imidazole compounds, including derivatives of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine, have displayed significant antibacterial properties . Research could be directed towards developing new antibacterial agents that combat antibiotic resistance.
Antitumor Activity
Compounds with the imidazole moiety have been tested for their antitumor activity against various cancer cell lines . The dihydrobromide salt could be part of novel chemotherapeutic agents, given its structural affinity with active antitumor imidazole compounds.
Anti-neoplastic Effects
Imidazole derivatives have shown anti-neoplastic effects, which could be harnessed in cancer treatment strategies . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide may have potential applications in this field due to its imidazole core.
Enzyme Inhibition
Some imidazole derivatives act as inhibitors of specific enzymes, such as PTP1B, which is involved in insulin signaling . The dihydrobromide salt could be investigated for its potential role in managing diseases like diabetes through enzyme inhibition.
Chemosensors
Imidazole compounds have been utilized as chemosensors for detecting various ions and molecules . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide could be functionalized to develop sensitive sensors for environmental or clinical diagnostics.
Antioxidants for Industrial Applications
The antioxidant properties of imidazole derivatives make them suitable for industrial applications, such as in lubricants . The dihydrobromide variant could be explored for its efficacy in protecting materials from oxidative damage.
Ligands in Coordination Chemistry
Imidazole-based compounds often serve as ligands in coordination chemistry, forming complexes with metals . [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide could be a candidate for synthesizing new metal complexes with potential catalytic or material applications.
将来の方向性
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
特性
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNNSWJFKMWJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)
![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)


![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)


